

Application Notes and Protocols for BAY1163877 in In Vitro Kinase Inhibition Assays

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Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585

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Introduction

BAY1163877, also known as Rogaratinib, is a potent and selective small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Specifically, it targets FGFR1, FGFR2, FGFR3, and FGFR4, which are key regulators of various cellular processes.[4] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. [5][6] **BAY1163877** acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the FGFR kinase domain and subsequently inhibiting downstream signaling cascades, most notably the RAS/MAPK/ERK pathway.[4][7]

These application notes provide detailed protocols for utilizing **BAY1163877** in in vitro kinase inhibition assays, a fundamental tool for characterizing its potency and selectivity. The provided methodologies are designed to guide researchers in obtaining reliable and reproducible data for drug discovery and development programs.

Data Presentation: Kinase Inhibition Profile of BAY1163877

The inhibitory activity of **BAY1163877** against a panel of kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the inhibitor's potency.

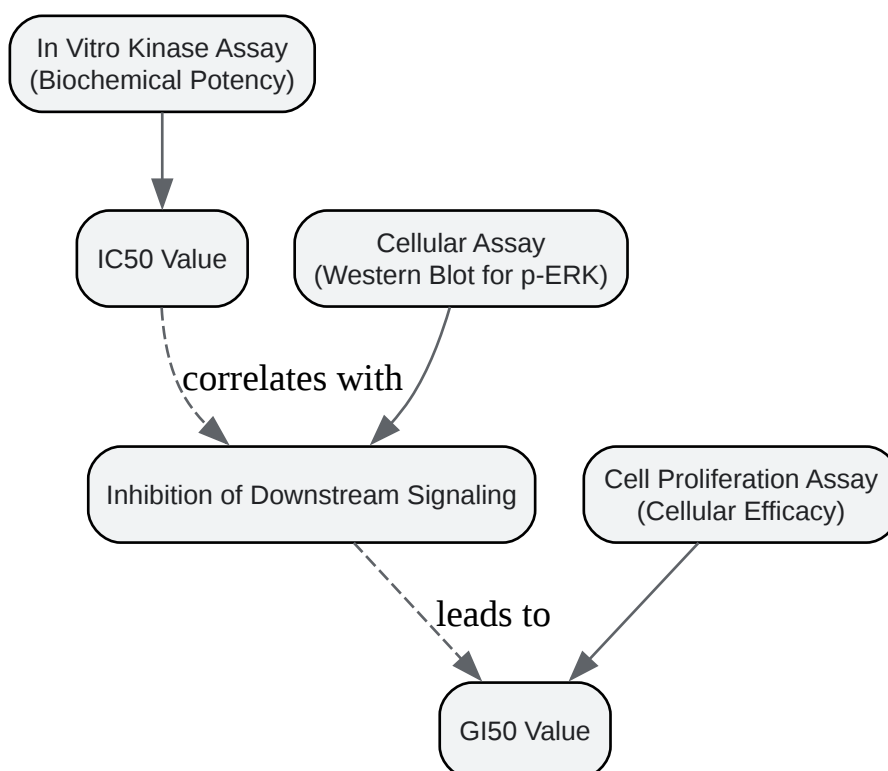
Target Kinase	IC50 (nM)
FGFR1	1.8 - 11.2
FGFR2	<1
FGFR3	9.2 - 18.5
FGFR4	1.2 - 201
VEGFR3/FLT4	127

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The ranges presented are compiled from multiple sources.

[\[1\]](#)[\[2\]](#)[\[8\]](#)

Signaling Pathway

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by **BAY1163877**.



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